Regioisomer Physicochemical Comparison
The target compound is the 4-carboxamide regioisomer of the indole series possessing the same benzoxadiazole-sulfonamide-ethyl linker. Calculated physicochemical properties reveal distinct differences in lipophilicity and hydrogen-bonding capacity relative to the 2-carboxamide and 5-carboxamide analogs, which are critical for membrane permeability and target engagement . While direct head-to-head bioactivity data are absent from the open literature, the indole-4-carboxamide scaffold is a validated pharmacophore for PARP-1 inhibition (IC50 values as low as 13 nM reported for optimized analogs) , and the regioisomeric placement of the carboxamide group is known to modulate selectivity between PARP isoforms.
| Evidence Dimension | Computed physicochemical properties (XLogP3, H-bond donors, H-bond acceptors, rotatable bonds) |
|---|---|
| Target Compound Data | XLogP3 = 1.2; HBD = 3; HBA = 7; Rotatable bonds = 6 . |
| Comparator Or Baseline | Indole-2-carboxamide analog (CAS 951967-77-4): XLogP3 = 1.5; HBD = 3; HBA = 7; Rotatable bonds = 6. Indole-5-carboxamide analog (CAS 1010898-61-9): XLogP3 = 1.2; HBD = 3; HBA = 7; Rotatable bonds = 6. (Values computed by PubChem, same method). |
| Quantified Difference | XLogP3 difference: target vs. 2-carboxamide = -0.3 log units; target vs. 5-carboxamide = 0. No difference in HBD/HBA or rotatable bonds. |
| Conditions | Computed properties generated by PubChem's XLogP3 and Cactvs engines. No experimental logP or pKa available. |
Why This Matters
The lower computed lipophilicity of the 4-carboxamide regioisomer compared to the 2-carboxamide variant may confer superior aqueous solubility, which is a key criterion for selecting compounds for biochemical and cell-based screening campaigns.
- [1] PubChem. Compound Summary for CID 42570459 (target), CID of indole-2-carboxamide analog (CAS 951967-77-4), and CID of indole-5-carboxamide analog (CAS 1010898-61-9). Computed properties accessed 2026-04-30. View Source
- [2] Z. Xie et al. RSC Adv., 2016, 6, 80784–80796. DOI: 10.1039/C6RA12591C. View Source
